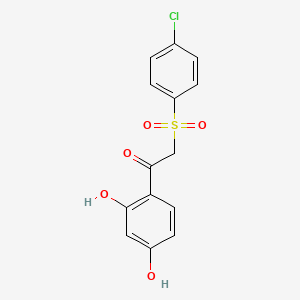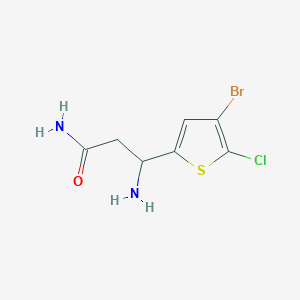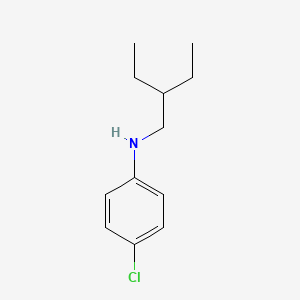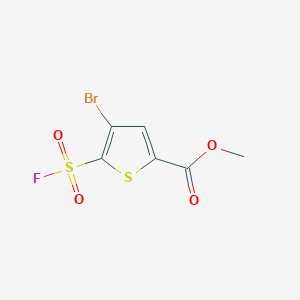
2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one is an organic compound that features both sulfonyl and phenolic functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one typically involves the sulfonylation of a suitable phenolic precursor. A common route might involve the reaction of 2,4-dihydroxyacetophenone with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic groups in 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one can undergo oxidation to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Sulfides.
Substitution: Substituted sulfonyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activities involving sulfonyl or phenolic groups.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one would depend on its specific biological target. Generally, compounds with sulfonyl groups can act as enzyme inhibitors by interacting with the active site of enzymes. The phenolic groups can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylbenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one: Similar structure but with a methyl group instead of chlorine.
2-(4-Nitrobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one: Similar structure but with a nitro group instead of chlorine.
Uniqueness
2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C14H11ClO5S |
|---|---|
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfonyl-1-(2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H11ClO5S/c15-9-1-4-11(5-2-9)21(19,20)8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2 |
Clé InChI |
NMJITCXSKCERMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)CC(=O)C2=C(C=C(C=C2)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B13242964.png)
![2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13242971.png)



![5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one](/img/structure/B13242988.png)

![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine](/img/structure/B13242998.png)
![2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13243002.png)

![2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B13243031.png)


![7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13243048.png)
